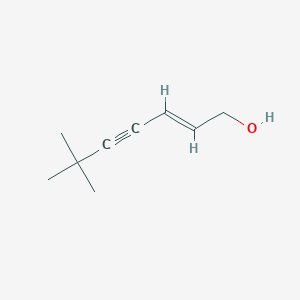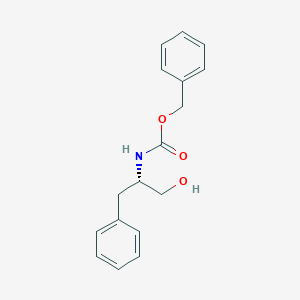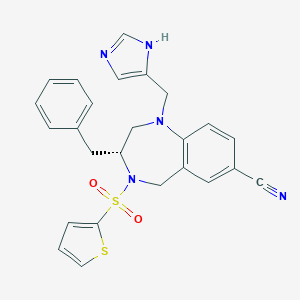![molecular formula C18H13N5O3S B126760 N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide CAS No. 155811-65-7](/img/structure/B126760.png)
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide involves the inhibition of DNA synthesis and cell division. It has been found to interact with the DNA molecule, leading to the formation of adducts and subsequent DNA damage.
Biochemische Und Physiologische Effekte
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has several advantages and limitations for lab experiments. Its ability to inhibit DNA synthesis and cell division makes it an ideal candidate for studying the effects of DNA damage on cellular processes. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide. One potential area of research is its use as a fluorescent probe for detecting DNA damage in living cells. Another area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine the potential applications of the compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its ability to inhibit DNA synthesis and cell division makes it an ideal candidate for studying the effects of DNA damage on cellular processes. Further research is needed to determine its full potential and limitations in various fields.
Synthesemethoden
The synthesis of N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide involves the reaction of 4-(2-aminothiazol-4-yl)-1,3-phenylenediamine with 2-bromoacetic acid, followed by the reaction with sodium azide and finally with hydrogen peroxide to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide has been extensively researched for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Eigenschaften
CAS-Nummer |
155811-65-7 |
|---|---|
Produktname |
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide |
Molekularformel |
C18H13N5O3S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide |
InChI |
InChI=1S/C18H13N5O3S/c24-16(13-7-3-1-4-8-13)20-21-18-19-15(11-27-18)17-22(12-26-23(17)25)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI-Schlüssel |
IWYHZLSQXHNHQZ-UHFFFAOYSA-N |
SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
4-(2-(2-Benzoylhydrazino)-4-thiazolyl)-5-hydroxy-3-phenyl-1,2,3-oxadia zolium inner salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)







![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)


